Cas no 2228565-55-5 (1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene)

1-(Prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound featuring a propargyl group and a trifluoromethoxy substituent on the benzene ring. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a building block for pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the propargyl moiety allows for further functionalization via click chemistry or metal-catalyzed transformations. Its well-defined molecular architecture ensures consistent performance in applications requiring precise electronic and steric properties. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene structure
2228565-55-5 structure
Product Name:1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene
CAS No:2228565-55-5
MF:C10H7F3O
MW:200.157193422318
CID:6042663
PubChem ID:165964734
Update Time:2025-05-21

1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene
    • 2228565-55-5
    • EN300-1944696
    • Inchi: 1S/C10H7F3O/c1-2-5-8-6-3-4-7-9(8)14-10(11,12)13/h1,3-4,6-7H,5H2
    • InChI Key: MELPVUAFTDDGPH-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=CC=1CC#C)(F)F

Computed Properties

  • Exact Mass: 200.04489933g/mol
  • Monoisotopic Mass: 200.04489933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 9.2Ų

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Additional information on 1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene

Professional Introduction to Compound with CAS No. 2228565-55-5 and Product Name: 1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene

The compound with the CAS number 2228565-55-5 and the product name 1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both a propargyl group and a trifluoromethoxy substituent in its benzene core imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds featuring fluorine-containing moieties. The trifluoromethoxy group, in particular, is renowned for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. This attribute has made such compounds attractive for the design of next-generation therapeutics targeting various diseases. The incorporation of the propargyl group further expands the synthetic possibilities, allowing for facile functionalization via cross-coupling reactions, which are pivotal in constructing complex molecular architectures.

One of the most compelling aspects of 1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene is its potential as a building block for the development of small-molecule inhibitors. Current research indicates that this compound exhibits promising activity against several biological targets, including enzymes and receptors implicated in cancer and inflammatory disorders. For instance, studies have demonstrated that derivatives of this scaffold can interact with key proteins involved in cell signaling pathways, thereby modulating their activity. Such interactions are critical for developing drugs that can selectively inhibit disease-causing processes without compromising normal physiological functions.

The synthesis of 1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene involves a series of well-established organic reactions that highlight its synthetic accessibility. The reaction sequence typically begins with the bromination of 2-methoxybenzene to introduce a reactive site at the para position relative to the methoxy group. Subsequent palladium-catalyzed cross-coupling between propargyl bromide and the brominated intermediate affords the desired propargyl-substituted benzene derivative. The final step involves nucleophilic aromatic substitution or another suitable transformation to introduce the trifluoromethoxy group, yielding the target compound in good yields and purity.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular properties of 1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene. Molecular modeling studies have revealed that this compound adopts a conformation favorable for binding to biological targets due to its rigid aromatic core and electron-withdrawing trifluoromethoxy group. These insights have guided the optimization of synthetic routes and the design of derivative compounds with improved pharmacological profiles. Additionally, computational predictions have been used to predict potential side effects and metabolic pathways, aiding in the development of safer and more effective drugs.

The biological evaluation of 1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene has been extensively studied in recent years. In vitro assays have shown that this compound exhibits inhibitory activity against several enzymes relevant to cancer progression, such as kinases and proteases. Notably, derivatives of this scaffold have demonstrated potent activity against mutant forms of these enzymes, which are often resistant to existing therapies. This finding underscores the potential of this compound as a lead molecule for developing targeted cancer therapies.

Moreover, preclinical studies have explored the pharmacokinetic properties of 1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene using animal models. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has shown favorable bioavailability and prolonged half-life upon oral administration, suggesting its suitability for therapeutic applications. Additionally, preliminary toxicology studies have indicated that this compound is well-tolerated at doses relevant to human therapeutic use, further supporting its potential as a drug candidate.

The versatility of 1-(prop-2-yn-1-yl)-2-(trifluoromethoxy)benzene as a chemical scaffold has also been recognized in academic research. Researchers have utilized this compound as a starting material for generating libraries of derivatives with diverse pharmacological activities. By employing strategies such as structure-based drug design and high-throughput screening, scientists have identified novel analogs with enhanced potency and selectivity against various disease targets. This approach highlights the importance of 1-(prop-2-yne-l)- (trifluoromethyl-oxy)b-e-nz-e-ne as a platform for innovative drug discovery efforts.

In conclusion, 1-(prop-yne-l)- (trifluoro-methyl-oxy)b-e-nz-e-ne (CAS No. 2228565 - 55 - 5) represents a promising candidate for further development in pharmaceutical chemistry. Its unique structural features, coupled with its synthetic accessibility and biological activity, make it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the development of next-generation drugs.

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